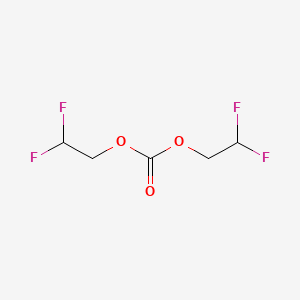

![molecular formula C19H22Cl2N2O4S B2646046 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide CAS No. 307510-42-5](/img/structure/B2646046.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

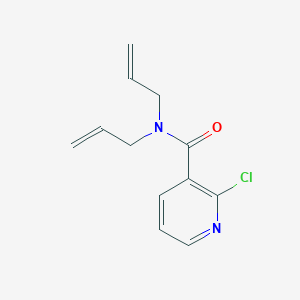

The synthesis of benzamides, which includes compounds like “4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

Specific chemical reactions involving “4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide” are not mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide exhibits antitumor activity. Researchers have investigated its potential as a chemotherapeutic agent for treating various cancers, including breast, lung, and ovarian cancers. Its mechanism of action involves inhibiting cell division and inducing apoptosis in cancer cells .

- This compound has been studied for its ability to detect sulfur mustard (bis(2-chloroethyl)-sulfide), a toxic military agent. Researchers have developed methods to quantitatively determine sulfur mustard in air or other gases at parts-per-trillion levels using this compound as a solid sorbent .

- Researchers have investigated the thermal decomposition of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide between 300 and 500°C. These studies provide insights into its stability, decomposition pathways, and potential applications in pyrolysis processes .

- The compound’s unique structure and functional groups make it a candidate for drug delivery systems. Scientists explore its use as a carrier for targeted drug delivery, enhancing drug solubility, and improving bioavailability .

- Preliminary studies suggest that this compound may exhibit antibacterial activity. Researchers investigate its potential as an antimicrobial agent against various bacterial strains .

- The benzamide moiety in the compound can be modified to create novel polymers. Researchers explore its use in designing materials with specific properties, such as biodegradability, mechanical strength, or optical properties .

Chemotherapy and Cancer Research

Sulfur Mustard Detection

Pyrolysis Studies

Drug Delivery Systems

Antibacterial Properties

Materials Science and Polymer Chemistry

Mecanismo De Acción

While the specific mechanism of action for “4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide” is not mentioned, a related compound, N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), has been found to inhibit histone deacetylases (HDACs), which is an important therapy for the treatment of multiple cancers .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O4S/c1-2-27-17-7-5-16(6-8-17)22-19(24)15-3-9-18(10-4-15)28(25,26)23(13-11-20)14-12-21/h3-10H,2,11-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFTZCCACNROFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]quinoxaline](/img/structure/B2645964.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-fluorophenyl)acetate](/img/structure/B2645968.png)

![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)

![[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B2645976.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2645977.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)